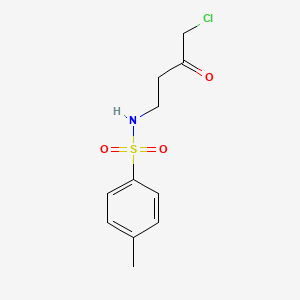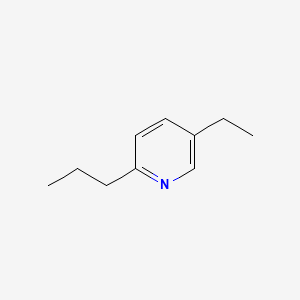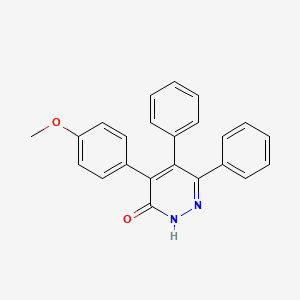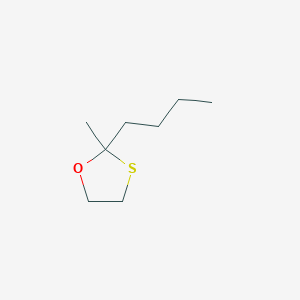
2-Butyl-2-methyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyl-1,3-oxathiolane is a heterocyclic compound that belongs to the class of 1,3-oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-1,3-oxathiolane can be achieved through several methods. One efficient approach involves the cyclization reaction between strained heterocyclic compounds and heterocumulenes. For instance, the reaction between carbon disulfide (CS2) and 2-methyloxirane in the presence of pyridine as a base and nitromethane as a solvent at ambient conditions yields 5-methyl-1,3-oxathiolane-2-thione . The reaction conditions can be optimized by varying the base and solvent used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and solvents is crucial to ensure high yield and purity. Organocatalysts are often preferred due to their low cost, low toxicity, and insensitivity to moisture and oxygen .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-methyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with lithium aluminum hydride produces thiol derivatives .
Applications De Recherche Scientifique
2-Butyl-2-methyl-1,3-oxathiolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a chain terminator in nucleic acid synthesis, thereby inhibiting viral replication . The sulfur atom in the oxathiolane ring plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
2-Butyl-2-methyl-1,3-oxathiolane can be compared with other similar compounds, such as:
1,3-Thiazolidines: These compounds also contain a five-membered ring with sulfur but differ in their chemical reactivity and applications.
1,3-Dioxolanes: These compounds have a similar ring structure but contain two oxygen atoms instead of one oxygen and one sulfur atom.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other heterocycles .
Propriétés
Numéro CAS |
26990-59-0 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
2-butyl-2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
Clé InChI |
ICMGYDYBCRBIRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(OCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

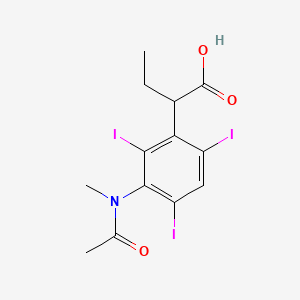
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
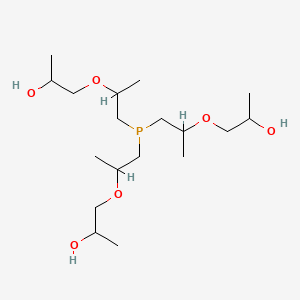
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)

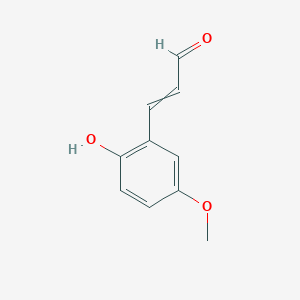
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
